molecular formula C19H15FO5 B2757153 (Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-53-3

(Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2757153
CAS No.: 623117-53-3
M. Wt: 342.322
InChI Key: SQIIZMUJFPZCHW-MFOYZWKCSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . For instance, the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one and (2,4-dinitrophenyl)hydrazine in boiling ethanol containing hydrochloric acid for 1.5 hours gave a related compound in a 90% yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For instance, the crystal structure of (E)-7-fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one was determined .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Synthesis and Structural Characterization

A study described the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound with structural similarities to "(Z)-ethyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate," through Knoevenagel condensation. This process involves 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid, revealing the molecule's crystal structure through X-ray diffraction studies. This molecule adopts a Z conformation about the C=C bond, indicating a specific spatial arrangement that could influence its biological activity (Kumar et al., 2016).

Antimicrobial Applications

Several studies have focused on the antimicrobial applications of compounds structurally related to "this compound." For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was evaluated in vitro for its antifungal and antimicrobial susceptibilities, showcasing the potential of such molecules in addressing microbial resistance (Kumar et al., 2016). Another study synthesized and characterized ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, revealing its antimicrobial activity through similar synthesis and characterization methods (Kariyappa et al., 2016).

Potential for Sensing and Detection Applications

Research has also explored the utility of similar compounds in sensing applications. For example, a fluorene-based probe showed high sensitivity and selectivity to Zn2+ ions in mixed solvents, illustrating the potential of structurally related molecules for environmental monitoring and bioimaging (Belfield et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds often involves Suzuki–Miyaura coupling and catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIIZMUJFPZCHW-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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